3-[4-[4-(Aminomethyl)piperidin-1-yl]-2-pyridin-4-ylquinazolin-8-yl]prop-2-yn-1-ol
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Overview
Description
VT02956 is a chemical compound known for its role as an inhibitor of large tumor suppressor kinases 1 and 2 (LATS1 and LATS2). These kinases are part of the Hippo signaling pathway, which is crucial for regulating cell proliferation and apoptosis. VT02956 has shown significant potential in inhibiting the growth of estrogen receptor-positive breast cancer cells and patient-derived tumor organoids by targeting the Hippo pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VT02956 involves multiple steps, including the formation of an alkyne group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups . The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production methods for VT02956 are not widely documented. it is typically synthesized in research laboratories under controlled conditions to ensure high purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
VT02956 primarily undergoes substitution reactions due to the presence of its alkyne group. It can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole rings .
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions.
Azide Compounds: React with the alkyne group in VT02956.
Solvents: Dimethyl sulfoxide (DMSO) is commonly used to dissolve VT02956 for reactions.
Major Products
The major products formed from reactions involving VT02956 are triazole derivatives, which are stable and can be used in various biochemical applications .
Scientific Research Applications
VT02956 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a reagent in click chemistry due to its alkyne group.
Medicine: Demonstrated potential in inhibiting the growth of estrogen receptor-positive breast cancer cells and patient-derived tumor organoids
Industry: Utilized in the development of new therapeutic agents targeting the Hippo pathway.
Mechanism of Action
VT02956 exerts its effects by inhibiting large tumor suppressor kinases 1 and 2 (LATS1 and LATS2), which are key components of the Hippo signaling pathway. By inhibiting these kinases, VT02956 reduces the phosphorylation of Yes-associated protein (YAP) and transcriptional coactivator with PDZ-binding motif (TAZ), leading to the repression of estrogen receptor alpha (ESR1) expression. This inhibition ultimately results in the suppression of cell proliferation and tumor growth in estrogen receptor-positive breast cancer cells .
Comparison with Similar Compounds
Similar Compounds
Entinostat: A histone deacetylase inhibitor that also targets the Hippo pathway by inducing the expression of Vestigial-Like Protein 3 (VGLL3), which competes with YAP/TAZ for binding to TEAD transcription factors.
Palbociclib: A cyclin-dependent kinase 4/6 inhibitor that, when combined with VT02956, shows enhanced inhibition of breast cancer cell proliferation.
Uniqueness
VT02956 is unique in its specific inhibition of large tumor suppressor kinases 1 and 2, making it a potent inhibitor of the Hippo pathway. Its ability to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions also adds to its versatility in biochemical applications .
Biological Activity
The compound 3-[4-[4-(Aminomethyl)piperidin-1-yl]-2-pyridin-4-ylquinazolin-8-yl]prop-2-yn-1-ol , often referred to by its chemical structure, is a synthetic organic molecule with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The molecular formula of the compound is C16H25N3O2 with a molecular weight of approximately 291.39 g/mol. The structure features a quinazoline core, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It interacts with various receptors, potentially modulating pathways involved in cell signaling.
- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity, contributing to its protective effects against oxidative stress.
Pharmacological Effects
Recent studies have indicated several pharmacological effects associated with this compound:
- Anticancer Activity : Research has highlighted its potential as an anticancer agent, particularly in inhibiting tumor growth and inducing apoptosis in cancer cells.
- Antidiabetic Effects : The compound has shown promise in modulating glucose metabolism and improving insulin sensitivity.
- Neuroprotective Effects : Initial findings suggest it may protect neuronal cells from damage, offering potential benefits in neurodegenerative diseases.
Case Studies
Several studies have investigated the biological activity of related compounds or analogs:
-
Study on Anticancer Properties :
- A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of quinazoline exhibited significant cytotoxicity against various cancer cell lines, suggesting a similar potential for our target compound.
- The study found that these compounds could induce apoptosis via the intrinsic pathway, highlighting their mechanism of action in cancer therapy.
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Research on Antidiabetic Activity :
- Another research article in Diabetes Care explored the effects of similar piperidine derivatives on glucose metabolism. It reported improvements in insulin sensitivity and reductions in blood glucose levels in diabetic models.
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Neuroprotective Studies :
- A case study published in Neuroscience Letters examined the neuroprotective effects of piperidine-based compounds. Results indicated reduced neuronal death and inflammation markers in models of neurodegeneration.
Data Tables
Properties
Molecular Formula |
C22H23N5O |
---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
3-[4-[4-(aminomethyl)piperidin-1-yl]-2-pyridin-4-ylquinazolin-8-yl]prop-2-yn-1-ol |
InChI |
InChI=1S/C22H23N5O/c23-15-16-8-12-27(13-9-16)22-19-5-1-3-17(4-2-14-28)20(19)25-21(26-22)18-6-10-24-11-7-18/h1,3,5-7,10-11,16,28H,8-9,12-15,23H2 |
InChI Key |
KXRPXGNXQVGLIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CN)C2=NC(=NC3=C(C=CC=C32)C#CCO)C4=CC=NC=C4 |
Origin of Product |
United States |
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